molecular formula C10H14F2O2 B2625883 6,6-Difluoro-2,3,4,5,7,7a-hexahydro-1H-indene-3a-carboxylic acid CAS No. 2309447-34-3

6,6-Difluoro-2,3,4,5,7,7a-hexahydro-1H-indene-3a-carboxylic acid

Cat. No.: B2625883
CAS No.: 2309447-34-3
M. Wt: 204.217
InChI Key: COOQDLRPZSHGGV-UHFFFAOYSA-N
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Description

6,6-Difluoro-2,3,4,5,7,7a-hexahydro-1H-indene-3a-carboxylic acid is a fluorinated organic compound with a unique structure that includes a hexahydroindene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6-Difluoro-2,3,4,5,7,7a-hexahydro-1H-indene-3a-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common approach is the fluorination of a suitable indene derivative, followed by carboxylation. The reaction conditions often require the use of strong bases and fluorinating agents under controlled temperatures to ensure the selective introduction of fluorine atoms.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety. The use of automated systems and advanced purification techniques, such as chromatography, can also be employed to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions

6,6-Difluoro-2,3,4,5,7,7a-hexahydro-1H-indene-3a-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or organolithium compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

6,6-Difluoro-2,3,4,5,7,7a-hexahydro-1H-indene-3a-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Its derivatives may exhibit biological activity, making it a candidate for drug development.

    Industry: It can be used in the production of advanced materials, such as polymers with unique properties.

Mechanism of Action

The mechanism of action of 6,6-Difluoro-2,3,4,5,7,7a-hexahydro-1H-indene-3a-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance the compound’s stability and bioavailability, making it more effective in its intended use.

Comparison with Similar Compounds

Similar Compounds

  • 6-Fluoro-2,3,4,5,7,7a-hexahydro-1H-indene-3a-carboxylic acid
  • 2,3,4,5,7,7a-Hexahydro-1H-indene-3a-carboxylic acid

Uniqueness

6,6-Difluoro-2,3,4,5,7,7a-hexahydro-1H-indene-3a-carboxylic acid is unique due to the presence of two fluorine atoms at the 6,6-positions. This fluorination can significantly alter the compound’s chemical and physical properties, such as increasing its lipophilicity and metabolic stability. These characteristics can make it more suitable for specific applications compared to its non-fluorinated or mono-fluorinated analogs.

Properties

IUPAC Name

6,6-difluoro-2,3,4,5,7,7a-hexahydro-1H-indene-3a-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14F2O2/c11-10(12)5-4-9(8(13)14)3-1-2-7(9)6-10/h7H,1-6H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COOQDLRPZSHGGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CCC2(C1)C(=O)O)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14F2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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